molecular formula C6H5BrN2O2S B1267786 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 50593-92-5

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No. B1267786
Key on ui cas rn: 50593-92-5
M. Wt: 249.09 g/mol
InChI Key: YJEWVVYJOJJLBP-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

A mixture of DMF (1.554 mL, 20.07 mmol) and CH2Cl2 (49.9 mL) was cooled at 0° C. To this cold mixture was added oxalyl chloride (5.01 mL, 57.2 mmol). The resulting mixture was stirred cold (0° C.) for an additional 1 h. Volatiles were removed under reduced pressure to give a pale white solid, which was suspended in a mixture of THF (49.9 mL) and MeCN (49.9 mL). The resulting mixture was cooled in an ice bath. To this cold mixture was added 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (5 g, 20.07 mmol) in portions in the course of 1 h. The resulting mixture was aged at 0° C. for additional 30 min before cooling to −78° C. NaBH4 (10.04 mL, 20.07 mmol) (2M in triethylene glycol dimethyl ether) was added into this cold mixture in 40 min. The reaction mixture was stirred cold for 2 h then allowed to warm up in a MeOH/ice bath for another 1 h before quenching with HCl (1N). The reaction crude was allowed to stand overnight at ambient temp. Volatiles were removed under reduced pressure. The resulting mixture was basified by NaOH (1N, aq.). The separated aqueous layer was back extracted with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and evaporated to afford an amber, viscous liquor. This amber gel was purified by flash chromatography (SiO2, Biotage 65i cartridge). The column was eluted with a EtOAc/hexanes gradient mixture (0% to 20%). All related fractions were pooled and evaporated to give a white crystalline solid as the titled compound. LCMS calc.=235.94; found=236.88.
Name
Quantity
1.554 mL
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
solvent
Reaction Step One
Quantity
5.01 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10.04 mL
Type
reactant
Reaction Step Four
Name
Quantity
49.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
49.9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C=O)C.C(Cl)(=O)C(Cl)=O.[Br:12][C:13]1[C:14]([C:21](O)=[O:22])=[N:15][C:16]([S:19][CH3:20])=[N:17][CH:18]=1.[BH4-].[Na+]>C1COCC1.CC#N.C(Cl)Cl>[Br:12][C:13]1[C:14]([CH2:21][OH:22])=[N:15][C:16]([S:19][CH3:20])=[N:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.554 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
49.9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.01 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)SC)C(=O)O
Step Four
Name
Quantity
10.04 mL
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
49.9 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
49.9 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred cold (0° C.) for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale white solid, which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
WAIT
Type
WAIT
Details
The resulting mixture was aged at 0° C. for additional 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred cold for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up in a MeOH/ice bath for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
before quenching with HCl (1N)
CUSTOM
Type
CUSTOM
Details
The reaction crude
WAIT
Type
WAIT
Details
to stand overnight at ambient temp
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was back extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an amber, viscous liquor
CUSTOM
Type
CUSTOM
Details
This amber gel was purified by flash chromatography (SiO2, Biotage 65i cartridge)
WASH
Type
WASH
Details
The column was eluted with a EtOAc/hexanes gradient mixture (0% to 20%)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)SC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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